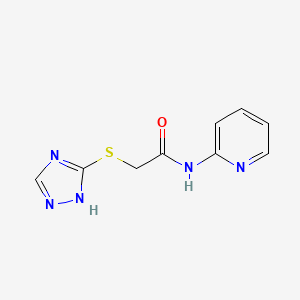
2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide, often involves reactions that yield novel compounds with potential for various applications. For instance, Gul et al. (2016) described the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation, a method that confirms the compound's structure through 1H NMR, 13C NMR, and HRMS, highlighting the efficiency of modern synthetic techniques in creating complex sulfonamide derivatives (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding, which stabilizes the compounds' structures. Siddiqui et al. (2008) examined the crystal structures of similar compounds, noting the role of sulfonamide groups in forming chains of molecules through hydrogen bonds, which contribute to the stability and potential reactivity of these compounds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that reflect their reactivity and potential utility. The synthesis and structural characterization of these compounds, as demonstrated by Kobkeatthawin et al. (2017), involve reactions under basic conditions, leading to compounds with significant yields and purity. This study highlights the chemical reactivity and potential for further functionalization of benzenesulfonamide derivatives (Kobkeatthawin et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility and crystal structure, are crucial for understanding their behavior in various solvents and conditions. Li et al. (2019) provided detailed insights into the solubility and thermodynamic dissolution properties of benzenesulfonamide in multiple solvents, offering a foundation for predicting the compound's behavior in different environments (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide, including its reactivity and interactions with other molecules, are influenced by its structural features. Studies such as those by Giubellina et al. (2006) explore the reactivity of similar compounds, providing insights into their potential chemical transformations and interactions based on their molecular structure (Giubellina et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Carbonic Anhydrase Inhibitory Effects
A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including various ketones and their inhibitory effects on hCA I and II isoenzymes, demonstrated potent inhibition by new synthesized sulphonamide derivatives. This highlights the compound's potential application in designing inhibitors for carbonic anhydrase, which plays a significant role in various physiological processes (Gul et al., 2016).
Structural Analysis
Another study focused on the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, revealing their stabilization by extensive intra- and intermolecular hydrogen bonds. This structural insight could be crucial for understanding the compound's interactions and designing related medicinal compounds (Siddiqui et al., 2008).
Zukünftige Richtungen
The future directions for “2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide” could involve further exploration of its potential as a lead compound in the development of novel anticancer compounds . Additionally, more detailed studies on its physical and chemical properties, synthesis methods, and mechanism of action could provide valuable insights for researchers.
Eigenschaften
IUPAC Name |
2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-11-6-5-10(7-12(11)15)17-20(18,19)13-4-2-1-3-9(13)8-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDRPBSMHFMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)


![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)
![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)
![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)
![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)
![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)